molecular formula C16H24ClIN2Si B1455105 5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1305324-81-5

5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1455105
M. Wt: 434.82 g/mol
InChI Key: MJKXPRNUKVRSIS-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Synthesis of Heterocyclic Compounds

Halogenated pyrrolopyridines serve as versatile precursors for the synthesis of a wide range of heterocyclic compounds, including azaindoles, pyrazolopyridines, and pyrrolopyridines. These compounds have been synthesized through various methods, including nucleophilic displacement reactions, cycloadditions, and palladium-mediated coupling reactions. These methods enable the construction of complex molecular architectures with potential applications in medicinal chemistry and material science (Figueroa‐Pérez et al., 2006), (Toche et al., 2008), (Lavecchia et al., 2004).

Functionalization and Complex Formation

Research has explored the functionalization of dichloropyridines and related compounds, demonstrating the potential for selective modification at various positions on the pyridine ring. This selectivity is crucial for the synthesis of functional materials and catalysts, highlighting the importance of halogenated pyrrolopyridines in the development of new chemical entities with tailored properties (Marzi et al., 2001), (Collins et al., 2007).

Photophysical Properties

The synthesis and study of pyrazolopyridine derivatives with specific side chains, such as chloroethyl groups, have led to insights into the effects of substituents on fluorescence properties. These findings are relevant for the development of fluorescent materials and sensors, indicating that halogenated pyrrolopyridines could play a role in the design of optoelectronic devices (Patil et al., 2011).

Antimicrobial Activities and DNA Interaction

Halogenated pyridines have been investigated for their antimicrobial activities and ability to interact with DNA. These studies contribute to the understanding of the biological activities of such compounds and their potential applications in developing new antimicrobial agents and studying DNA interactions (Evecen et al., 2017).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes understanding the precautions that need to be taken while handling the compound.


Future Directions

This involves identifying potential applications of the compound and areas where further research is needed.


properties

IUPAC Name

(5-chloro-6-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClIN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-9-14(17)15(18)19-16(13)20/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKXPRNUKVRSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=C(N=C21)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClIN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148959
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-6-iodo-1-[tris(1-methylethyl)silyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

1305324-81-5
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-6-iodo-1-[tris(1-methylethyl)silyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-6-iodo-1-[tris(1-methylethyl)silyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

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